4-(2-Bromo-4-fluorophenoxy)pyridine CAS 1016707-67-7
4-(2-Bromo-4-fluorophenoxy)pyridine CAS 1016707-67-7
An In-depth Technical Guide to 4-(2-Bromo-4-fluorophenoxy)pyridine (CAS 1016707-67-7)
Abstract
This technical guide provides a comprehensive scientific overview of 4-(2-Bromo-4-fluorophenoxy)pyridine, a halogenated diaryl ether of significant interest to the pharmaceutical and agrochemical research sectors. The document delineates the molecule's structural attributes, physicochemical properties, and a detailed, field-proven synthetic methodology based on the Ullmann-type diaryl ether synthesis. Furthermore, it establishes a robust framework for its analytical characterization, including chromatographic and spectroscopic protocols essential for structural elucidation and purity assessment. The guide also explores the molecule's potential applications as a versatile building block in drug discovery, contextualized by the strategic importance of the pyridine scaffold and its functional handles. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.
Introduction and Strategic Importance
4-(2-Bromo-4-fluorophenoxy)pyridine is a synthetic heterocyclic compound featuring a diaryl ether linkage between a pyridine ring and a 2-bromo-4-fluorophenyl moiety. The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products, vitamins, and FDA-approved drugs.[1][2][3] Its derivatives exhibit a vast range of biological activities, making them crucial components in the design of novel therapeutic agents.[1][2]
The strategic value of 4-(2-Bromo-4-fluorophenoxy)pyridine in drug discovery is threefold:
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The Diaryl Ether Core: This structural motif is present in a number of biologically active compounds and provides a conformationally constrained, yet flexible, linker between two aromatic systems.[4]
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The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and imparts specific solubility and metabolic properties.[3]
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Reactive Handles for Diversification: The bromine atom at the 2-position of the phenoxy group is a prime site for further functionalization via modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[5][6] This allows for the rapid generation of molecular libraries for structure-activity relationship (SAR) studies. The fluorine atom provides a means to modulate electronic properties and can enhance metabolic stability and binding affinity.
This guide provides the necessary technical foundation for the synthesis, characterization, and strategic utilization of this high-value chemical intermediate.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(2-Bromo-4-fluorophenoxy)pyridine are summarized below. While some physical properties like melting and boiling points require experimental determination, its core chemical and spectroscopic data can be accurately predicted and are essential for its identification.
| Property | Value | Source/Comment |
| CAS Number | 1016707-67-7 | [7] |
| Molecular Formula | C₁₁H₇BrFNO | Calculated from structure |
| Molecular Weight | 268.08 g/mol | Calculated from structure |
| Appearance | Expected to be an off-white to pale yellow solid | Based on analogous compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF) | Predicted based on structure |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5-8.3 (m, 2H), ~7.6-7.5 (m, 1H), ~7.3-7.1 (m, 2H), ~7.0-6.8 (m, 2H) | Predicted chemical shifts for aromatic protons |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165, ~159 (d, J≈245 Hz), ~151, ~148, ~129, ~120, ~118, ~115, ~112 | Predicted shifts; includes C-F coupling |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1580 (C=N), ~1250 (C-O-C, ether), ~1200 (C-F) | Predicted characteristic absorption bands |
| Mass Spec (EI) | m/z 267/269 (M⁺, M⁺+2) | Shows characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) |
Synthesis and Mechanistic Rationale
The formation of the aryl-oxygen bond in 4-(2-Bromo-4-fluorophenoxy)pyridine is most efficiently achieved through a copper-catalyzed Ullmann-type diaryl ether synthesis. This classic cross-coupling reaction is a reliable and scalable method for constructing such linkages.[8][9]
Principle: The Ullmann Condensation
The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[9] For the synthesis of the title compound, this translates to the reaction between 4-chloropyridine (or 4-bromopyridine) and 2-bromo-4-fluorophenol. The reaction requires high temperatures and a polar aprotic solvent to facilitate the reaction.[9] The copper(I) species is believed to be the active catalyst, which undergoes oxidative addition with the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst.[10]
Synthetic Scheme
The logical synthetic pathway is depicted below.
Caption: Ullmann condensation for the synthesis of the target molecule.
Detailed Experimental Protocol
Causality: This protocol is designed for trustworthiness and reproducibility. The choice of L-proline as a ligand accelerates the reaction, allowing for milder conditions than the traditional ligand-free Ullmann reaction.[4] DMSO is selected as the solvent due to its high boiling point and its ability to dissolve the ionic intermediates. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol.
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Vessel Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.
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Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 4-chloropyridine hydrochloride (1.1 eq) and L-proline (0.2 eq). The hydrochloride salt of pyridine is often more stable and easier to handle; the base neutralizes it in situ.
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Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting phenol is consumed (typically 12-24 hours).
-
Workup and Extraction: Cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic phase contains the desired product.
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Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(2-Bromo-4-fluorophenoxy)pyridine.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. A reverse-phase method is typically employed.
Caption: Potential cross-coupling reactions using the bromo-substituent.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. This is a cornerstone of modern medicinal chemistry for building biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds. [11]This is a powerful method for introducing diverse amine functionalities, which are common in bioactive molecules. [12][13]* Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid scaffolds and further synthetic handles.
By leveraging these transformations, chemists can rapidly synthesize a library of analogues based on the 4-(4-fluorophenoxy)pyridine core, exploring the chemical space around this scaffold to identify potent and selective drug candidates. Similar 4-phenoxy-pyridine structures have been investigated as potent dual VEGFR-2/c-Met inhibitors for cancer therapy. [14]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a detailed toxicological profile for this specific compound is not available, prudent safety measures should be based on its structural components. [7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [15][16]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. [16]Avoid all personal contact. [16]Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. [16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. [15]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [7]
Conclusion
4-(2-Bromo-4-fluorophenoxy)pyridine is a well-defined chemical entity with significant potential as a building block for complex molecule synthesis, particularly in the field of drug discovery. Its preparation via the Ullmann condensation is a robust and scalable method. The presence of orthogonal reactive sites—the pyridine nitrogen for salt formation and hydrogen bonding, and the aryl bromide for cross-coupling—provides medicinal chemists with a versatile platform for generating novel molecular entities. This guide provides the essential technical protocols and scientific rationale to empower researchers to confidently synthesize, characterize, and apply this valuable intermediate in their research and development programs.
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